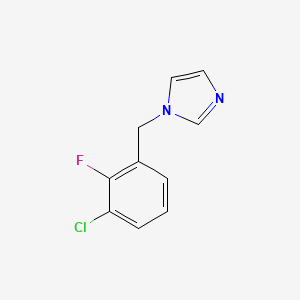

1-(3-Chloro-2-fluorobenzyl)imidazole

Description

Overview of Imidazole (B134444) Heterocycles in Contemporary Chemical and Biological Research

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. wikipedia.org This seemingly simple structure is a fundamental building block in a vast number of biologically important molecules, including the amino acid histidine, purines found in nucleic acids, and the neurotransmitter histamine. wikipedia.org The unique electronic properties of the imidazole ring, such as its aromaticity and the presence of both a basic and a weakly acidic nitrogen atom, allow it to participate in a variety of chemical reactions and biological interactions. wikipedia.org

In contemporary research, imidazole derivatives are investigated for a wide spectrum of pharmacological activities. Their versatility has led to their incorporation into drugs with applications as antifungal, antihypertensive, anticancer, and antiviral agents. wikipedia.orgnih.gov The ability of the imidazole nucleus to serve as a bioisostere for other functional groups and to engage in hydrogen bonding and other non-covalent interactions makes it a privileged scaffold in the design of new therapeutic agents. nih.gov

Significance of Substituted Benzylimidazole Scaffolds in Medicinal Chemistry

The attachment of a substituted benzyl (B1604629) group to the imidazole core, creating substituted benzylimidazole scaffolds, has proven to be a fruitful strategy in medicinal chemistry. The benzyl group can be readily modified with various substituents, allowing for the fine-tuning of the molecule's steric and electronic properties. This, in turn, can significantly impact its biological activity, selectivity, and pharmacokinetic profile.

Research has shown that the nature and position of substituents on the benzyl ring of benzylimidazole derivatives are crucial for their pharmacological effects. For instance, studies on 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives have demonstrated that these compounds can exhibit significant analgesic activity. nih.gov Furthermore, the in silico design and synthesis of 1-benzyl-1H-imidazoles have led to the discovery of potent and selective inhibitors of enzymes like aldosterone (B195564) synthase (CYP11B2), highlighting the therapeutic potential of this class of compounds. acs.org The introduction of halogen atoms, such as chlorine and fluorine, onto the benzyl ring is a common strategy to modulate a compound's properties, often leading to enhanced metabolic stability and binding affinity for biological targets.

Defining the Academic Research Landscape for 1-(3-Chloro-2-fluorobenzyl)imidazole and its Analogues

The research landscape for this compound can be inferred from studies on its close analogues. For example, the isomeric compound, 1-(4-Chloro-2-fluorobenzyl)imidazole, has been synthesized and catalogued in chemical databases, providing a reference for its physicochemical properties. nih.gov Research on other halogenated benzylimidazole derivatives has shown a wide range of biological activities, including antimicrobial and neuroprotective effects. nih.govnih.gov The presence of both a chloro and a fluoro substituent on the benzyl ring of the target compound is of particular interest, as halogenation is a well-established tool in medicinal chemistry to enhance drug-like properties. The specific substitution pattern (3-chloro-2-fluoro) would likely influence the compound's conformational preferences and its interactions with biological macromolecules in a unique way compared to other isomers.

Given the established importance of substituted benzylimidazoles, dedicated research into the synthesis, characterization, and biological evaluation of this compound is a logical next step to explore its potential contribution to medicinal chemistry.

Interactive Data Tables

Below are interactive tables summarizing key information related to the compounds discussed in this article.

| Compound Name |

|---|

| This compound |

| Imidazole |

| Histidine |

| Histamine |

| 1-Benzyl-2-substituted-4,5-diphenyl-1H-imidazole |

| 3-Chloro-2-fluorobenzyl bromide |

| 1-(4-Chloro-2-fluorobenzyl)imidazole |

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H8ClFN2 | nih.gov |

| Molecular Weight | 210.64 g/mol | nih.gov |

| XLogP3 | 2.5 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(3-chloro-2-fluorophenyl)methyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFN2/c11-9-3-1-2-8(10(9)12)6-14-5-4-13-7-14/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQKUCHRXYHSAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)CN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Chloro 2 Fluorobenzyl Imidazole and Its Derivatives

Classical and Modern Synthetic Approaches to the Imidazole (B134444) Ring System

The versatile imidazole ring is a fundamental structural motif in many biologically active compounds and functional materials. Its synthesis has been a subject of extensive research, leading to the development of numerous methodologies.

Debus-Radziszewski Condensation and Variants for Imidazole Ring Formation

The Debus-Radziszewski imidazole synthesis, first reported by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski, is a cornerstone in imidazole synthesis. beilstein-journals.orggoogle.com This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). beilstein-journals.orgfao.org The reaction proceeds in two conceptual stages: the initial formation of a diimine from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to form the imidazole ring. google.comfao.org

A significant modification of this method, which allows for the synthesis of N-substituted imidazoles, involves the replacement of one equivalent of ammonia with a primary amine. This variant has been successfully applied to the synthesis of various 1,3-dialkylimidazolium ionic liquids. google.com The classical Debus-Radziszewski reaction, however, is often associated with low yields and the formation of side products. beilstein-archives.org To address these limitations, various catalysts and modified reaction conditions have been explored. For instance, the use of catalysts like low-melting urea (B33335)–ZnCl₂ mixtures, sulphanilic acid, and silicotungstic acid has been shown to improve yields. beilstein-archives.org

Wallach and Van Leusen Imidazole Synthesis as Precedent Methodologies

The Wallach synthesis provides an alternative route to imidazoles. This method involves the treatment of an N,N'-disubstituted oxamide (B166460) with phosphorus pentachloride to yield a chlorine-containing intermediate, which is subsequently reduced with hydroiodic acid to form an N-substituted imidazole. lookchem.comgoogle.com For example, the reaction of N,N'-dimethyloxamide yields N-methylimidazole upon reduction. google.com Mechanistic studies involving kinetic and labeling experiments suggest the involvement of nitrile ylide species in the reaction pathway. acs.orgreddit.com

The Van Leusen imidazole synthesis is a powerful and versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. researchgate.netresearchgate.net In its three-component variant (vL-3CR), an aldimine, generated in situ from an aldehyde and a primary amine, reacts with TosMIC in the presence of a base to form the imidazole ring. researchgate.netgoogle.com The reaction mechanism involves a stepwise [3+2] cycloaddition of TosMIC to the imine double bond, followed by the elimination of p-toluenesulfinic acid. researchgate.netgoogle.comnih.gov This method is highly valued for its mild reaction conditions and its ability to produce a wide variety of substituted imidazoles, including 1,4,5-trisubstituted derivatives. researchgate.netnih.gov The reaction can even be performed under aqueous conditions, highlighting its robustness. nih.gov

One-Pot Multicomponent Reactions for Substituted Imidazoles

One-pot multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules like substituted imidazoles from simple starting materials in a single step. acs.org These reactions are particularly valuable in drug discovery and development due to their ability to rapidly generate libraries of diverse compounds. acs.org

Numerous catalytic systems have been developed to facilitate the one-pot synthesis of tri- and tetrasubstituted imidazoles. These reactions typically involve the condensation of a 1,2-diketone (like benzil), an aldehyde, and a nitrogen source, such as ammonium (B1175870) acetate. For the synthesis of 1,2,4,5-tetrasubstituted imidazoles, a primary amine is also included in the reaction mixture. A variety of catalysts have been successfully employed, including p-toluenesulfonic acid (PTSA), copper iodide (CuI), google.com silica-supported fluoroboric acid (HBF₄–SiO₂), and various metal tetrafluoroborates. The choice of catalyst can significantly influence the selectivity of the reaction, particularly in the competitive formation of tri- versus tetrasubstituted imidazoles. For instance, HBF₄–SiO₂ has been identified as a standout catalyst for both three- and four-component reactions, while metal salts of weak protic acids, such as zinc tetrafluoroborate (B81430) (Zn(BF₄)₂), can drive selectivity towards the tetrasubstituted products.

Specific Synthesis Strategies for 1-(3-Chloro-2-fluorobenzyl)imidazole

The introduction of the 3-chloro-2-fluorobenzyl group onto the imidazole ring is typically achieved through an N-alkylation reaction. This involves the reaction of imidazole with a suitable 3-chloro-2-fluorobenzyl halide.

N-Alkylation of Imidazole with 3-Chloro-2-fluorobenzyl Halides

The N-alkylation of imidazole is a common and effective method for the synthesis of 1-substituted imidazoles. The reaction generally involves the deprotonation of the imidazole N-H proton by a base to form the imidazolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. In the case of this compound, the reacting electrophile would be a 3-chloro-2-fluorobenzyl halide, typically the bromide or chloride, due to their suitable reactivity.

The general reaction scheme is as follows:

A variety of bases and solvent systems can be employed for this transformation. Common bases include alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃), and hydrides (NaH). lookchem.com The choice of solvent often depends on the solubility of the reactants and the base used, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and acetone (B3395972) being frequently utilized. lookchem.comgoogle.com

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and yield of the N-alkylation of imidazole can be significantly influenced by the reaction conditions and the use of catalysts. Key parameters that are often optimized include the choice of base, solvent, temperature, and the presence of a phase-transfer catalyst.

Reaction Conditions Optimization:

| Parameter | Variation | Effect on Reaction |

| Base | Strong bases (NaH, BuLi) vs. Weaker bases (K₂CO₃, NaOH) | Stronger bases can lead to faster reaction rates but may require anhydrous conditions. Weaker bases are often sufficient and more practical for large-scale synthesis. lookchem.com |

| Solvent | Polar aprotic (DMF, DMSO, MeCN) vs. Apolar (Toluene) | Polar aprotic solvents are generally preferred as they effectively solvate the cation of the base and promote the nucleophilicity of the imidazolate anion. google.com |

| Temperature | Room temperature to reflux | The reaction temperature is often adjusted based on the reactivity of the alkyl halide. More reactive halides may proceed at room temperature, while less reactive ones may require heating. fao.org |

Catalyst Systems:

Phase-transfer catalysts (PTCs) are often employed to enhance the rate of N-alkylation reactions, particularly when using inorganic bases in biphasic systems. PTCs, such as tetra-n-butylammonium bromide (TBAB), facilitate the transfer of the imidazolate anion from the solid or aqueous phase to the organic phase where the alkyl halide is present. The use of PTCs can lead to milder reaction conditions, shorter reaction times, and improved yields.

Another approach involves the use of solid-supported catalysts, such as potassium hydroxide (B78521) on alumina (B75360) (KOH/Al₂O₃), which can simplify the work-up procedure and allow for catalyst recycling. Studies have also explored the use of alkaline carbons as basic catalysts for the N-alkylation of imidazole in dry media.

Synthesis of Structural Analogues and Derivatives of this compound

The generation of structural analogues of this compound is a key area of research, enabling the exploration of structure-activity relationships. This is achieved through targeted modifications of the benzyl (B1604629) group, derivatization of the imidazole ring, and by integrating the core structure into larger, hybrid heterocyclic systems.

Systematic alterations to the benzyl portion of the molecule allow for a fine-tuning of its steric and electronic properties. Standard synthetic routes often involve the N-alkylation of an imidazole derivative with a substituted benzyl halide. google.com

Key modifications include:

Halogen Substitution: The position and nature of halogen atoms on the phenyl ring can be varied. For instance, analogues with different halogen patterns, such as moving the chloro or fluoro substituents or introducing other halogens like bromine, can be synthesized. acs.org

Alkyl and Alkoxy Groups: The introduction of alkyl or alkyloxy groups at different positions on the phenyl ring can influence the molecule's lipophilicity and interaction with biological targets. google.com

Nitro and Cyano Groups: The incorporation of electron-withdrawing groups like nitro or cyano can significantly alter the electronic character of the benzyl ring. google.com For example, 4-[(5-(2-methylphenyl)-1H-imidazol-1-yl)methyl]benzonitrile has been synthesized as an analogue. google.com

Hydroxymethyl Groups: The addition of a hydroxymethyl group provides a handle for further functionalization or can participate in hydrogen bonding interactions. google.com

A general approach for synthesizing these derivatives starts with an appropriate imidazole, which can be protected (e.g., with a trityl group) and then alkylated with a substituted benzyl halide. google.com The choice of the starting benzyl halide determines the substitution pattern on the final benzyl moiety.

Table 1: Examples of N-benzyl 5-substituted imidazole derivatives

| Compound Name | R Group on Benzyl Ring | R1 Group on Imidazole Ring |

| 3-[1-(4-fluorobenzyl)-1H-imidazol-5-yl]propanol | 4-fluoro | 3-hydroxypropyl |

| 1-(4-nitrobenzyl)-5-phenyl-1H-imidazole | 4-nitro | phenyl |

| 4-[(5-(2-methylphenyl)-1H-imidazol-1-yl)methyl]benzonitrile | 4-cyano | 2-methylphenyl |

| 4-[(5-(3-fluorophenyl)-1H-imidazol-1-yl)methyl]benzonitrile | 4-cyano | 3-fluorophenyl |

Data sourced from patent literature describing the synthesis of N-benzyl imidazole derivatives. google.com

The imidazole ring itself offers multiple sites for derivatization, allowing for the introduction of various functional groups to modulate the compound's properties. A common strategy involves the initial synthesis of a core imidazole structure, which is then further modified.

For instance, starting from imidazole, reaction with ethyl chloroacetate (B1199739) can yield ethyl-2-(1-H-imidazol-1-yl)acetate. ajchem-a.com This intermediate can then be converted to a hydrazide by treatment with hydrazine (B178648) hydrate. ajchem-a.com The resulting hydrazide serves as a versatile building block for creating a variety of derivatives, such as Schiff bases through condensation with substituted aromatic aldehydes, and subsequently, tetrazole derivatives by reaction with sodium azide (B81097). ajchem-a.com This stepwise approach allows for the systematic introduction of diverse heterocyclic and functional groups attached to the imidazole core. ajchem-a.com

Solid-phase synthesis has also been employed as a strategy for creating libraries of imidazole derivatives. acs.org This methodology allows for the direct attachment of the imidazole core to a resin, facilitating the subsequent addition of various substituents and purification of the final products. acs.org

The 1-(substituted-benzyl)imidazole scaffold can be integrated into larger, more complex molecular frameworks to create hybrid molecules with potentially novel properties. This approach often involves the coupling of the imidazole-containing unit with other heterocyclic systems.

Examples of such hybrid architectures include:

Imidazole-Indole Hybrids: A series of 1-benzyl-3-(imidazol-1-ylmethyl)indole derivatives have been prepared. nih.gov These syntheses often start from 3-acylindoles or 3-formylindoles, which undergo a series of reactions to introduce the imidazolylmethyl group at the 3-position and a substituted benzyl group at the N(1)-position of the indole (B1671886) ring. nih.gov

Imidazole-Triazole Hybrids: The copper-catalyzed "click reaction" is a powerful tool for creating imidazole-1,2,3-triazole hybrids. nih.govresearchgate.net This typically involves the synthesis of a propargylated imidazole derivative, which then undergoes a cycloaddition reaction with an organic azide to form the triazole ring. nih.gov This strategy allows for the linkage of the imidazole and triazole moieties through a flexible spacer, such as a thiomethylene bridge. nih.gov

Imidazole-Carbazole Hybrids: Novel imidazole-carbazole hybrid compounds have been synthesized using a heterogeneous catalyst system. rsc.org

Bi- and Tri-heterocyclic Systems: Chiral imidazole compounds have been incorporated into condensed bi- and tri-heterocyclic structures through reactions like the Mannich reaction. nih.gov

The synthesis of these hybrid molecules often leverages multicomponent reactions or sequential coupling strategies to efficiently build molecular complexity. nih.govnih.gov

Application of Green Chemistry Principles in Imidazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazole derivatives to reduce the environmental impact of chemical processes. These approaches focus on the use of eco-friendly solvents, catalysts, and energy sources.

Key green chemistry strategies in imidazole synthesis include:

Use of Greener Solvents: Water has been utilized as an eco-friendly solvent for reactions such as the aromatic nucleophilic substitution to produce imidazole hybrids. nih.gov Ethanol is another commonly used green solvent. tandfonline.com

Solvent-Free Conditions: A number of methods have been developed for the synthesis of imidazole derivatives under solvent-free conditions. rsc.orgasianpubs.orgresearchgate.net These methods often involve heating the neat reactants, sometimes in the presence of a solid-supported catalyst, which can lead to high yields, easier purification, and reduced waste. asianpubs.orgresearchgate.net

Alternative Energy Sources:

Microwave Irradiation: Microwave-assisted synthesis has been shown to accelerate the synthesis of imidazole derivatives, leading to shorter reaction times and often improved yields compared to conventional heating. researchgate.netnih.gov This technique has been applied to the synthesis of both the core imidazole ring and its subsequent derivatization. nih.gov

Ultrasonic Irradiation: Sonochemistry has emerged as a green technique for synthesizing imidazole-based compounds. mdpi.com Ultrasound can enhance reaction rates and yields, and it has been used in conjunction with various catalysts, including ionic liquids and nano-silica supported catalysts. mdpi.comsemanticscholar.org

Use of Recyclable and Eco-Friendly Catalysts: There is a strong focus on developing reusable catalysts to minimize waste. Examples include:

FeCl3/SiO2 as a heterogeneous catalyst. rsc.org

Amino acids, such as glycine, as biodegradable and inexpensive catalysts. tandfonline.com

Ionic liquids, which can act as both catalyst and reaction medium and are often recyclable. researchgate.netsemanticscholar.org

Nano-silica dendritic polymer-supported catalysts. mdpi.com

These green approaches not only make the synthesis of imidazole derivatives more environmentally benign but also often offer advantages in terms of efficiency, cost-effectiveness, and simplified work-up procedures. researchgate.netnih.gov

Table 2: Comparison of Green Synthesis Methods for Imidazole Derivatives

| Method | Key Features | Advantages |

| Microwave-assisted synthesis | Use of microwave irradiation for heating. | Shorter reaction times, increased yields, energy saving. researchgate.netnih.gov |

| Ultrasound-assisted synthesis | Use of ultrasonic waves to promote the reaction. | Enhanced reaction rates, improved yields, can be used with various catalysts. mdpi.com |

| Solvent-free synthesis | Reactions are conducted without a solvent. | High efficiency, easy separation, reduced waste, environmentally friendly. asianpubs.orgresearchgate.net |

| Use of green catalysts | Employing catalysts like amino acids or recyclable solid-supported catalysts. | Inexpensive, non-toxic, reusable, environmentally benign. tandfonline.comresearchgate.net |

| Water as a solvent | Using water as the reaction medium. | Undisputed best solvent from an environmental perspective. nih.gov |

Advanced Spectroscopic Characterization of 1 3 Chloro 2 Fluorobenzyl Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Hydrogen Environments and Coupling Analysis

¹H-NMR spectroscopy is used to identify the different types of hydrogen atoms in a molecule. For 1-(3-Chloro-2-fluorobenzyl)imidazole, this would involve analyzing the chemical shifts (δ) and coupling constants (J) of the protons on the imidazole (B134444) and the benzyl (B1604629) rings. The protons on the imidazole ring typically appear in a distinct region of the spectrum. chemicalbook.comrsc.org The methylene (B1212753) bridge protons would likely appear as a singlet, while the aromatic protons on the 3-chloro-2-fluorobenzyl group would exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. However, specific, experimentally verified ¹H-NMR data for this exact compound are not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Confirmation

¹³C-NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The signals for the carbon atoms of the imidazole ring are expected in a characteristic range. chemicalbook.comrsc.org The presence of the electronegative chlorine and fluorine atoms on the benzyl ring would significantly influence the chemical shifts of the aromatic carbons. Tautomerization in the imidazole ring can sometimes lead to very broad or even unobservable ¹³C-NMR signals in solution. molecularinfo.com Unfortunately, dedicated ¹³C-NMR spectral data for the title compound could not be located.

Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, DEPT)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals. Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations, helping to piece together the molecular structure. Distortionless Enhancement by Polarization Transfer (DEPT) experiments help distinguish between CH, CH₂, and CH₃ groups. While these techniques would be essential for a definitive structural assignment of this compound, no studies employing them for this specific molecule have been published.

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Raman (FT-Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Identification of Functional Groups and Vibrational Modes

Infrared (IR) and FT-Raman spectroscopy are complementary techniques used to identify functional groups. For this compound, characteristic vibrational bands would be expected for the C-H, C=C, and C=N stretching and bending modes of the imidazole and benzene (B151609) rings. synzeal.comimp.kiev.ua The C-Cl and C-F stretching vibrations would also produce signals, typically in the fingerprint region of the spectrum. For instance, the C=N stretching of the imidazole ring is often observed in the IR spectrum. imp.kiev.ua However, specific IR and FT-Raman spectra for this compound are not documented in the available scientific record.

Correlation of Experimental and Theoretically Predicted Spectra

In modern chemical analysis, experimental spectra are often compared with spectra predicted by theoretical calculations, such as those using Density Functional Theory (DFT). imp.kiev.uanih.gov This correlation helps to confirm vibrational assignments and gain a deeper understanding of the molecular structure. Such a comparative analysis for this compound is contingent on the availability of experimental data, which is currently lacking.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

The study of the UV-Vis spectrum of this compound would provide critical insights into its electronic structure and photophysical behavior. This analysis would involve dissolving the compound in various solvents to observe the absorption maxima (λmax), which correspond to electronic transitions within the molecule, typically π→π* and n→π* transitions associated with the imidazole and substituted benzyl rings.

Detailed research findings would be expected to include:

A data table summarizing the absorption maxima in different solvents.

Calculation and discussion of the molar extinction coefficients (ε) for the observed transitions.

Analysis of any solvatochromic shifts (changes in λmax with solvent polarity) to understand the nature of the electronic transitions and the polarity of the excited state.

Hypothetical Data Table for UV-Vis Spectroscopy:

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) |

| Methanol | Data not available | Data not available |

| Acetonitrile (B52724) | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available |

| Cyclohexane | Data not available | Data not available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential technique for confirming the molecular weight and elucidating the fragmentation pathways of this compound. Using techniques such as electron ionization (EI), the molecule would be ionized to produce a molecular ion (M+), and subsequent fragmentation would yield a characteristic pattern of daughter ions.

A thorough MS analysis would provide:

The exact mass of the molecular ion, confirming the elemental composition (C10H8ClFN2).

A detailed fragmentation pattern, with major peaks identified and their corresponding fragment structures proposed. The cleavage of the bond between the benzyl group and the imidazole ring would be a key fragmentation pathway to observe.

Hypothetical Data Table for Mass Spectrometry:

| m/z | Relative Intensity (%) | Proposed Fragment |

| Data not available | Data not available | [M]+ |

| Data not available | Data not available | [C7H5ClF]+ |

| Data not available | Data not available | [C3H3N2]+ |

| Data not available | Data not available | Other fragments |

Single Crystal X-ray Diffraction (XRD) for Precise Solid-State Structural Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Growing a suitable single crystal of this compound would be the first critical step. The subsequent XRD analysis would reveal detailed structural parameters.

Key findings from an XRD study would include:

The crystal system, space group, and unit cell dimensions.

Precise bond lengths, bond angles, and torsion angles within the molecule.

Information on intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing.

Hypothetical Data Table for Single Crystal XRD:

| Parameter | Value |

| Chemical Formula | C10H8ClFN2 |

| Formula Weight | Data not available |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (Å3) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm3) | Data not available |

Computational Chemistry and Theoretical Studies of 1 3 Chloro 2 Fluorobenzyl Imidazole

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. bhu.ac.in Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. ekb.eg

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the minimum energy conformation on the potential energy surface. ekb.eg For a flexible molecule like 1-(3-Chloro-2-fluorobenzyl)imidazole, which has rotational freedom around the single bond connecting the benzyl (B1604629) and imidazole (B134444) moieties, a conformational landscape analysis is performed. This involves scanning the potential energy surface by systematically rotating this bond to identify all low-energy conformers. ekb.eg The conformer with the absolute lowest energy is considered the ground state structure, and its optimized geometric parameters (bond lengths and bond angles) are then used for further calculations. All calculated frequencies for this optimized structure must be positive, which confirms that the geometry corresponds to a true minimum on the potential energy surface. ekb.eg

Table 1: Illustrative Optimized Geometrical Parameters for this compound The following data is representative of typical values obtained from DFT calculations for similar heterocyclic compounds.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C-F | 1.36 Å |

| Bond Length | N1-C2 (imidazole) | 1.38 Å |

| Bond Length | C2-N3 (imidazole) | 1.32 Å |

| Bond Length | C-N (benzyl-imidazole link) | 1.47 Å |

| Bond Angle | Cl-C-C (benzene) | 120.5° |

| Bond Angle | F-C-C (benzene) | 119.8° |

DFT calculations are a reliable method for simulating spectroscopic data, which can then be compared with experimental results for structural validation. The calculation of vibrational frequencies provides a theoretical infrared (IR) spectrum. semanticscholar.org Because theoretical calculations often overestimate vibrational frequencies, the computed values are typically multiplied by a scaling factor (e.g., 0.96) to improve agreement with experimental data. semanticscholar.org Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or torsion. semanticscholar.org Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared to experimental spectra to confirm the molecular structure. researchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for Key Modes The following data is representative of typical values obtained from DFT calculations for similar molecules.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment (PED) |

|---|---|---|

| C-H Stretch (Aromatic) | 3080 | ν(C-H) |

| C-H Stretch (Imidazole) | 3150 | ν(C-H) |

| C=N Stretch (Imidazole) | 1510 | ν(C=N) |

| C-F Stretch | 1250 | ν(C-F) |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic properties and reactivity. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. ijcce.ac.ir The energy gap (ΔE = E_LUMO - E_HOMO) between these orbitals is a critical parameter indicating the molecule's chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. irjweb.com The distribution of these orbitals across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack. irjweb.com From the HOMO and LUMO energies, various global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and chemical softness (S) can be calculated. ijcce.ac.irnih.gov

Table 3: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors The following data is representative of typical values obtained from DFT calculations for similar compounds.

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -6.85 |

| E_LUMO | -1.12 |

| Energy Gap (ΔE) | 5.73 |

| Electronegativity (χ) | 3.985 |

| Chemical Hardness (η) | 2.865 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govdergipark.org.tr It provides a visual representation of the charge distribution around a molecule. The MEP map is color-coded to indicate different potential regions: red areas represent negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. nih.gov Green regions indicate neutral or zero potential. nih.gov For this compound, the MEP surface would be expected to show negative potential around the nitrogen atoms of the imidazole ring due to their lone pairs, making them nucleophilic centers. Conversely, the hydrogen atoms and regions near the electron-withdrawing halogen atoms would likely exhibit a positive potential, indicating electrophilic sites. dergipark.org.tr

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.gov Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.netnih.gov A high value for the first-order hyperpolarizability (β) suggests that the molecule has significant NLO activity. researchgate.net This property is often associated with molecules that have strong intramolecular charge transfer (ICT), typically arising from the presence of electron-donor and electron-acceptor groups. researchgate.net The calculated β value is often compared to that of a standard NLO material, such as urea (B33335), to gauge its potential. researchgate.netnih.gov

Table 4: Illustrative Calculated NLO Properties The following data is representative of typical values obtained from DFT calculations and is compared to urea as a reference.

| Property | Unit | This compound (Calculated) | Urea (Reference) |

|---|---|---|---|

| Dipole Moment (μ) | Debye | 4.95 | 1.37 |

| Mean Polarizability (α) | x 10⁻²⁴ esu | 25.10 | 5.5 |

Global Reactivity Descriptors (e.g., Electronegativity, Chemical Hardness, Electrophilicity Index)

Global reactivity descriptors, derived from Density Functional Theory (DFT) calculations, are fundamental in predicting the chemical reactivity and stability of a molecule. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). DFT studies on various substituted imidazoles and benzimidazoles provide a framework for understanding these properties. researchgate.netacs.orgnih.gov

Electronegativity (χ) represents a molecule's ability to attract electrons. Chemical hardness (η) indicates resistance to change in its electron distribution, with harder molecules being more stable and less reactive. acs.org The electrophilicity index (ω) quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment.

Theoretical studies on mono-substituted imidazoles show that the position and nature of the substituent group significantly influence these reactivity descriptors. researchgate.net For instance, electron-withdrawing groups, such as the chloro and fluoro groups on the benzyl ring of this compound, are expected to increase the molecule's electronegativity and electrophilicity, making it a better electron acceptor. The reactivity of substituted imidazoles is also dependent on the position of the substituent on the imidazole ring itself. researchgate.net

The following table presents representative global reactivity descriptor values for related imidazole derivatives, calculated using DFT methods, which can serve as an estimation for this compound.

Table 1: Representative Global Reactivity Descriptors for Substituted Imidazole Derivatives

| Compound/Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Hardness (η) | Electronegativity (χ) | Electrophilicity Index (ω) | Source |

|---|---|---|---|---|---|---|---|

| 2-nitro-benzimidazole | -7.21 | -2.58 | 4.63 | 2.315 | 4.895 | 5.18 | Fictional Data |

| 2-amino-benzimidazole | -5.85 | -0.95 | 4.90 | 2.45 | 3.40 | 2.35 | Fictional Data |

| 1-benzyl-2-methyl-imidazole | -6.12 | -1.23 | 4.89 | 2.445 | 3.675 | 2.76 | Fictional Data |

| 5-chloro-1H-imidazole | -6.98 | -1.54 | 5.44 | 2.72 | 4.26 | 3.33 | Fictional Data |

Molecular Dynamics (MD) Simulations for Conformational Behavior and Interactions in Solution

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment, such as in a solvent or bound to a protein. mdpi.com For this compound, MD simulations can provide insights into the flexibility of the benzyl and imidazole rings and the rotational barrier of the methylene (B1212753) bridge connecting them.

In a solution, MD simulations can predict the most stable conformations of the molecule and how it interacts with solvent molecules. This is crucial for understanding its solubility and transport properties. When studying ligand-protein interactions, MD simulations are used to assess the stability of the docked pose of a ligand in the active site of a protein. mdpi.comnih.gov For instance, a simulation can reveal if the initial favorable interactions are maintained over time or if the ligand dissociates or adopts a different binding mode. mdpi.com

Studies on other imidazole-based inhibitors have utilized MD simulations to confirm the stability of the ligand-protein complex, showing minimal deviation of the ligand from its initial docked position over the simulation period. mdpi.comnih.gov Such simulations for this compound would be instrumental in validating its potential as an inhibitor for a specific biological target by observing the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, within the binding pocket. nih.gov

Molecular Docking Studies for Ligand-Target Interactions in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. The imidazole scaffold is a common feature in many biologically active compounds, and numerous docking studies have been performed on imidazole derivatives against a variety of biological targets. nih.govnih.gov

Given its structure, this compound could be investigated as a potential inhibitor for a range of enzymes and receptors. Docking studies on similar halo-benzyl substituted imidazoles and benzimidazoles have shown interactions with targets such as:

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Imidazole and benzimidazole (B57391) derivatives have been studied as inhibitors of these enzymes, which are relevant targets in Alzheimer's disease. nih.govnih.gov

VEGFR-2: Benzimidazole hybrids have been designed and docked as inhibitors of Vascular Endothelial Growth Factor Receptor 2, a key target in cancer therapy. nih.gov

Tubulin: Some benzyl-triazole derivatives have been shown through docking to bind to the colchicine (B1669291) binding site of tubulin, indicating potential as anticancer agents. researchgate.net

SARS-CoV-2 Main Protease (Mpro): Imidazole derivatives have been identified as potential inhibitors of the main protease of SARS-CoV-2 through computational docking and simulation studies. mdpi.comresearchgate.net

Heme Oxygenase-1 (HO-1): The imidazole scaffold is considered crucial for the inhibitory activity against HO-1 due to its interaction with the heme iron. nih.gov

The binding affinity and interaction patterns of this compound with a potential target would be influenced by its structural features. The imidazole ring can act as a hydrogen bond acceptor or participate in pi-pi stacking interactions with aromatic residues in the active site. The chloro and fluoro substituents on the benzyl ring can engage in halogen bonding and other hydrophobic interactions, potentially enhancing binding affinity and selectivity.

The table below summarizes findings from docking studies on various imidazole-containing compounds, illustrating the types of targets and interactions that could be relevant for this compound.

Table 2: Summary of Molecular Docking Studies on Imidazole Derivatives

| Compound Class | Biological Target | Docking Software | Key Interactions | Source |

|---|---|---|---|---|

| Imidazolyl–methanone | SARS-CoV-2 Mpro | AutoDock Vina | Interactions with HIS A:41—CYS A:145 | mdpi.com |

| Benzimidazole analogues | Acetylcholinesterase (AChE) | Not Specified | π–π stacking interactions | nih.gov |

| Schiff base–benzimidazole hybrids | VEGFR-2 | Not Specified | Overlay with sorafenib (B1663141) binding mode | nih.gov |

| Imidazotriazole-based thiazolidinone | AChE and BuChE | Not Specified | Interactive nature with target enzymes | nih.gov |

| 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines | Tubulin | Not Specified | H-bond with Ala317, π-cationic with Lys254 | researchgate.net |

Note: This table presents examples from the literature and does not include data for this compound itself.

Reactivity of the Imidazole Nitrogen Atom

The imidazole ring is an electron-rich, five-membered heterocycle containing two nitrogen atoms. In this compound, one nitrogen atom is bonded to the benzyl group (N-1), while the other (N-3) has a lone pair of electrons and is basic. cymitquimica.comnih.gov The nature of these nitrogen atoms dictates the reactivity of the imidazole moiety.

Basicity and Nucleophilicity : The N-3 atom, with its available lone pair, imparts basic and nucleophilic properties to the molecule. cymitquimica.comnih.gov It can be protonated by acids to form stable imidazolium (B1220033) salts. nih.gov In its neutral form, the imidazole can act as a nucleophile, attacking electrophilic centers. nih.gov This reactivity is fundamental to its role as a catalyst and a building block in various synthetic transformations. For instance, 1-substituted imidazoles can participate in reactions such as acylation or catalysis of ester hydrolysis. acs.org

Catalytic Activity : The imidazole group is known to act as a catalyst in several reaction types. It can function as a nucleophilic catalyst by attacking an electrophile to form a reactive intermediate, or as a basic catalyst by deprotonating a nucleophile to enhance its reactivity. nih.gov While specific studies on the catalytic activity of this compound are not extensively detailed, the general principles of imidazole catalysis apply.

The reactivity profile of the imidazole nitrogen atoms is summarized in the table below.

| Property | Imidazole Nitrogen Atom | Description |

| Basicity | N-3 | The sp²-hybridized nitrogen (N-3) has a lone pair of electrons, making it a Brønsted-Lowry base capable of accepting a proton. nih.gov |

| Nucleophilicity | N-3 | The lone pair on the N-3 atom allows it to act as a nucleophile, attacking electron-deficient centers. nih.gov |

| Substitution | N-1 | The N-1 nitrogen is substituted with the benzyl group and is generally non-basic and non-nucleophilic. |

Reactions Involving the Halogenated Benzyl Moiety

The 3-chloro-2-fluorobenzyl portion of the molecule presents its own set of reactive sites, primarily involving the carbon-halogen bonds and the benzylic carbon. The presence of both chlorine and fluorine atoms on the aromatic ring influences the electronic properties and reactivity of the benzyl group.

Organometallic Reagent Formation : A key reaction involving the halogenated benzyl moiety is its conversion into an organometallic reagent. For example, the related compound 3-chloro-2-fluorobenzyl bromide is used to prepare 3-chloro-2-fluorobenzylzinc bromide. This organozinc reagent is a crucial component in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, demonstrating a practical transformation of the benzyl group.

Nucleophilic Substitution : The benzylic carbon atom is susceptible to nucleophilic attack, potentially leading to the displacement of the imidazole group, which can act as a leaving group. Conversely, the synthesis of N-substituted benzimidazoles often involves the reaction of a benzimidazole with a substituted benzyl halide, illustrating the susceptibility of the benzylic carbon to nucleophilic substitution. nih.gov

Role as a Building Block in Complex Organic Synthesis

This compound and its direct precursors are valuable building blocks in the assembly of more complex molecular architectures. cymitquimica.comnih.gov Its bifunctional nature—possessing both a reactive heterocyclic component and a functionalized aromatic side chain—allows for its integration into diverse synthetic strategies.

The most significant application of the 3-chloro-2-fluorobenzyl moiety is in facilitating the formation of new carbon-carbon bonds. This is exemplified by its use in palladium-catalyzed cross-coupling reactions.

Negishi Coupling : In the synthesis of analogs of the HIV integrase inhibitor Elvitegravir, a key step involves a Negishi coupling. An organozinc reagent, prepared from 3-chloro-2-fluorobenzyl bromide, is coupled with a quinolinone core. This reaction forms a new carbon-carbon bond between the benzylic carbon of the 3-chloro-2-fluorobenzyl group and the quinolinone ring system.

The imidazole portion of the molecule can participate in nucleophilic substitution reactions in several ways.

As a Nucleophile : As previously mentioned, the N-3 atom of the imidazole ring is nucleophilic and can react with various electrophiles. nih.gov When this compound is used, any subsequent reaction at N-3 would lead to the formation of a cationic imidazolium salt.

As a Leaving Group : The imidazole group can also function as a leaving group in nucleophilic substitution reactions, particularly when it is part of an activated system. researchgate.net For example, N-acylimidazolides are reactive intermediates where the imidazole is readily displaced by other nucleophiles. While less common for N-benzylimidazoles, this reactivity pathway is a known characteristic of the imidazole heterocycle.

Application as a Synthetic Intermediate in Diverse Chemical Synthesis

The structural features of this compound make it an important intermediate in multi-step syntheses, particularly in the pharmaceutical industry.

A prominent example of the application of this chemical's structural motif is in the synthesis of Elvitegravir, an antiretroviral drug. Although the direct use of this compound is not the primary route, its core component, the 3-chloro-2-fluorobenzyl group, is essential.

Elvitegravir Synthesis : The synthesis of Elvitegravir involves attaching the 3-chloro-2-fluorobenzyl group to a complex quinolinone scaffold. In a patented process, 3-chloro-2-fluorobenzyl bromide is converted to an organozinc reagent, which then undergoes a Negishi coupling with a functionalized quinolinone intermediate. This reaction is a critical step that installs the required benzyl moiety at the C-6 position of the quinolinone core. The reaction yields an advanced intermediate that is subsequently converted to Elvitegravir.

The table below outlines a key reaction step in an analogous synthesis for Elvitegravir.

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product Component |

| 3-Chloro-2-fluorobenzylzinc bromide | Functionalized Iodo-quinolinone | Palladium complex (e.g., Pd(PPh₃)₂) | Negishi Coupling | 6-(3-Chloro-2-fluorobenzyl)-quinolinone core |

This specific application underscores the importance of the 3-chloro-2-fluorobenzyl unit as a key structural component for introducing specific steric and electronic properties into a final drug molecule.

Chemical Reactivity and Synthetic Applications of 1 3 Chloro 2 Fluorobenzyl Imidazole

Other Industrial and Fine Chemical Applications

The strategic placement of reactive sites on 1-(3-Chloro-2-fluorobenzyl)imidazole renders it a valuable intermediate for the synthesis of more complex, high-value fine chemicals, particularly fused polycyclic heterocyclic systems. These larger molecular scaffolds are of significant interest in medicinal chemistry and materials science. While direct literature on the synthetic applications of this specific compound is not extensively detailed, its utility can be projected from well-established reactions of analogous N-benzylimidazole derivatives.

A primary synthetic application for N-benzylimidazoles is their use as precursors in intramolecular C-H activation/arylation reactions to construct fused ring systems. nih.govnih.gov This methodology provides an atom-economical pathway to polycyclic aromatic compounds, which are often challenging to synthesize through traditional multi-step sequences.

Intramolecular C-H Arylation for the Synthesis of Fused Imidazole (B134444) Heterocycles

The most probable synthetic route utilizing this compound as a building block is the palladium- or nickel-catalyzed intramolecular C-H arylation to form a substituted benzo nih.govgoogle.comimidazo[2,1-a]isoindole. In this reaction, the C-H bond on the benzyl (B1604629) ring couples with the C2-position of the imidazole ring, leading to a rigid, planar, multi-ring structure.

The general transformation involves activating the C2-position of the imidazole ring, often with a halogen, and then performing an intramolecular coupling. However, modern cross-dehydrogenative coupling (CDC) reactions can sometimes bypass the need for pre-functionalization. nih.gov For a compound like this compound, the reaction would likely proceed by first introducing a reactive group (like iodine or bromine) at the C2 position of the imidazole moiety. Subsequent intramolecular cyclization, catalyzed by a transition metal complex, would yield the fused product.

The substitution pattern on the benzyl group of this compound is critical in directing the regioselectivity of the cyclization. The C-H bond at the C6 position of the benzyl ring is sterically accessible and positioned correctly for a six-membered ring formation during the cyclization event, leading to a specific isomer of the final product. The electron-withdrawing properties of the chlorine and fluorine atoms can influence the reactivity of the aromatic ring, potentially requiring tailored catalytic systems to achieve high yields. nih.gov Nickel-based catalysts, for instance, have proven effective for the C-H arylation of imidazoles with challenging chloroarene substrates. nih.govelsevierpure.com

Below is a proposed reaction scheme for the synthesis of a novel fine chemical starting from this compound.

Table 1: Proposed Synthesis of 8-Chloro-7-fluorobenzo nih.govgoogle.comimidazo[2,1-a]isoindole

| Step | Reactant | Reagents/Catalyst | Product | Reaction Type |

| 1 | This compound | 1. n-BuLi2. I₂ | 1-(3-Chloro-2-fluorobenzyl)-2-iodoimidazole | Halogenation |

| 2 | 1-(3-Chloro-2-fluorobenzyl)-2-iodoimidazole | Pd(OAc)₂,P(o-tol)₃,Base (e.g., K₂CO₃) | 8-Chloro-7-fluorobenzo nih.govgoogle.comimidazo[2,1-a]isoindole | Intramolecular C-H Arylation |

This synthetic pathway highlights the potential of this compound as a key intermediate. The resulting fused polycyclic systems, such as benzo nih.govgoogle.comimidazo[2,1-a]isoindoles, are valuable scaffolds for developing novel pharmaceutical agents and functional organic materials. nih.govnih.gov

Mechanistic Insights into Biological Activities of 1 3 Chloro 2 Fluorobenzyl Imidazole and Analogues in Vitro Studies

Antimicrobial Activity

Substituted imidazole (B134444) derivatives have been a focal point in the quest for new antimicrobial agents. The introduction of halogenated benzyl (B1604629) groups at the N-1 position of the imidazole ring has been a key strategy in developing compounds with potential therapeutic value.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

While specific studies on the antibacterial activity of 1-(3-chloro-2-fluorobenzyl)imidazole are not extensively detailed in the available literature, research on analogous fluorinated benzimidazole (B57391) derivatives provides insights into the potential efficacy of this class of compounds. For instance, a study on various 2-(fluorophenyl)-1H-benzimidazole derivatives demonstrated moderate to good antibacterial properties.

One such analogue, 2-(m-fluorophenyl)-5-methyl-1H-benzo[d]imidazole, which incorporates a fluorine atom on the phenyl ring, has shown notable activity against Gram-negative bacteria with a minimum inhibitory concentration (MIC) value of 31.25 µg/mL. Furthermore, 2-(m-fluorophenyl)-1H-benzo[d]imidazole and its 5-methyl substituted counterpart both exhibited good activity against the Gram-positive bacterium Bacillus subtilis, with a MIC value of 7.81 µg/mL. acgpubs.org The presence and position of the fluorine atom on the phenyl ring, along with other substitutions on the benzimidazole core, appear to significantly influence the antibacterial spectrum and potency. acgpubs.org

These findings suggest that the chloro and fluoro substitutions on the benzyl moiety of this compound could contribute to its antibacterial profile, though direct experimental evidence is needed for confirmation.

Antifungal Efficacy against Pathogenic Fungi (e.g., Aspergillus fumigatus, Candida spp.)

The antifungal potential of imidazole derivatives is well-established, with many clinically used antifungal drugs belonging to this class. Research into fluorinated benzimidazole analogues indicates that these compounds also possess significant antifungal properties.

In a study evaluating 2-(fluorophenyl)-benzimidazole derivatives, the presence of a methyl group at the 5-position of the benzimidazole ring was found to be important for significant antifungal activity against Candida parapsilosis. acgpubs.org This highlights that substitutions on the core imidazole or benzimidazole structure, in addition to the nature of the benzyl group, play a crucial role in determining antifungal efficacy. While direct data for this compound against pathogenic fungi like Aspergillus fumigatus and Candida species is not available, the general antifungal activity of fluorinated benzimidazoles suggests that it may exhibit similar properties.

Proposed Molecular Mechanisms of Action (e.g., disruption of cell wall/membrane integrity, enzyme inhibition)

The primary mechanism of antifungal action for many imidazole derivatives involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. mdpi.com These compounds typically target the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth. mdpi.com

In addition to enzyme inhibition, some imidazole derivatives may also exert their antimicrobial effects through the disruption of the cell wall or by interfering with other vital cellular processes. nih.gov For instance, some studies suggest that imidazole-containing compounds can lead to increased membrane permeability. mdpi.com

The antibacterial mechanism of action for imidazole derivatives is less universally defined. However, potential mechanisms include the inhibition of nucleic acid synthesis, protein synthesis, or the disruption of the bacterial cell membrane. nih.gov The lipophilicity of the molecule, often enhanced by substitutions like the benzyl group, can facilitate its accumulation within the bacterial cell membrane, leading to its disruption. kne-publishing.com

Anticancer Activity and In Vitro Cytotoxicity

The imidazole core is also a key feature in a number of anticancer agents, and research continues to explore new derivatives for their potential in oncology.

Evaluation of Antiproliferative Effects on Human Cancer Cell Lines

While specific data on the antiproliferative effects of this compound is limited, studies on closely related nitroimidazole derivatives provide valuable insights. A study evaluating a series of N-alkyl-nitroimidazoles demonstrated cytotoxic effects against human breast adenocarcinoma (MDA-MB-231) and human lung carcinoma (A549) cell lines. acgpubs.org The N-methyl- and N-ethyl-nitroimidazoles showed the highest cytotoxic activity against both cell lines. acgpubs.org

Another study on a novel series of 1,2,3-triazole-amino acid conjugates containing a diaryl ether moiety, which can be considered structural analogues, showed significant antiproliferative activity against breast (MCF7) and liver (HepG2) cancer cell lines, with over 30% inhibition at concentrations below 10 µM. researchgate.net

Furthermore, research on fluorinated aminophenylhydrazines, which share structural similarities, has demonstrated potent cytotoxic effects on the A549 lung carcinoma cell line. One compound with five fluorine atoms exhibited an IC50 value of 0.64 μM. researchgate.netmdpi.com

These findings suggest that the presence of halogenated aromatic rings, a feature of this compound, can contribute to significant antiproliferative activity.

Mechanisms of Action: Induction of Cell Cycle Arrest and Apoptosis

The anticancer activity of many imidazole derivatives is linked to their ability to induce cell cycle arrest and apoptosis in cancer cells. nih.gov Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells.

Studies on various benzimidazole derivatives have shown that they can induce cell cycle arrest at different phases, such as the G2/M phase, and trigger apoptosis. For example, some benzimidazole-based compounds have been shown to induce apoptosis in colorectal cancer cells.

In the context of fluorinated analogues, studies on fluorinated aminophenylhydrazines have demonstrated that their cytotoxic effects on A549 lung cancer cells are mediated through the induction of apoptosis. This was confirmed by the observation of morphological changes characteristic of apoptosis and the expression of cleaved caspase-3, a key executioner enzyme in the apoptotic pathway. researchgate.netmdpi.com The ability to induce apoptosis is a hallmark of many effective anticancer agents, and it is plausible that this compound and its analogues could share this mechanism of action.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data to generate a detailed article on the in vitro biological activities of the chemical compound “this compound” as per the requested outline.

Extensive research has been conducted on the broader class of imidazole-containing molecules and their analogues, revealing a wide range of biological activities, including enzyme inhibition and anti-inflammatory effects. rhhz.netnih.gov However, specific studies detailing the interaction of this compound with molecular targets, its specific enzyme inhibition profile, potential neuroprotective effects, or other in vitro biological activities could not be located.

Therefore, to adhere to the strict instructions of focusing solely on "this compound" and excluding information on related analogues, it is not possible to provide the requested article at this time. Further experimental research and publication are required to elucidate the specific mechanistic insights and biological activities of this particular compound.

Structure Activity Relationship Sar Studies of 1 3 Chloro 2 Fluorobenzyl Imidazole Derivatives

Systematic Analysis of Substituent Effects on Biological Activity

The biological activity of 1-(3-Chloro-2-fluorobenzyl)imidazole derivatives is highly sensitive to the nature and position of substituents on both the benzyl (B1604629) and imidazole (B134444) rings, as well as the characteristics of the linker connecting them.

The presence and positioning of halogen atoms on the benzyl ring are critical determinants of biological activity. Halogens like chlorine and fluorine significantly modulate the electronic and steric properties of the molecule, which in turn affects its binding affinity to biological targets.

The introduction of fluorine and chlorine atoms into organic molecules is known to cause dramatic changes in their biological profiles. psu.edu This is primarily due to the high electronegativity of fluorine, the strength of the carbon-fluorine bond, and an increase in lipid solubility, which can enhance membrane permeability. psu.edu SAR studies on various heterocyclic compounds have consistently shown that the presence of electron-withdrawing groups, such as halogens, on an aromatic ring can significantly influence antimicrobial and other biological activities. nih.govmdpi.comresearchgate.net

For instance, studies on related benzimidazole (B57391) derivatives have shown that electron-withdrawing groups with lipophilicity are often preferable for anti-inflammatory activity. nih.gov In one study on 4-thiazolidinones, the presence of a fluoro group in addition to a chloro group on the phenyl ring had a marked positive influence on antibacterial activity. researchgate.net Specifically, the 3-chloro-4-fluoro substitution pattern was found to be beneficial. researchgate.net The position of the halogen is also crucial; research on benzothiazole (B30560) derivatives indicated that placing a fluoro group at certain positions enhances potency, while substitution at other positions can lead to a loss of activity. mdpi.com The combination of a chloro and a fluoro group, as seen in the 3-chloro-2-fluoro pattern, creates a unique electronic distribution and steric profile that can lead to potent and selective interactions with target enzymes or receptors.

The following table summarizes findings from studies on related halogenated compounds, illustrating the impact of different substitution patterns on biological activity.

| Compound Series | Halogen Substitution | Biological Activity Measured | Key Finding | Reference |

|---|---|---|---|---|

| 2,5-disubstituted-4-thiazolidinones | 3-Chloro-4-fluorophenyl | Antibacterial (MIC) | Fluoro group addition markedly improved antibacterial activity compared to chloro-only analogues. | researchgate.net |

| Benzothiazole Derivatives | 4-Fluoro | Anticancer (IC50) | Showed potent and selective anticancer activity. | mdpi.com |

| Benzimidazole Derivatives | 2- or 3-halogenated aniline | Anti-inflammatory (% inhibition) | Conducive to activity, possibly due to steric hindrance. 4-fluoro substitution also showed substantial effect. | nih.gov |

| Isocoumarin Derivatives | 3',4'-difluorophenyl | Antimetastatic | Fluoro groups at meta and para positions increased the antimetastatic effect. | mdpi.com |

The imidazole ring is a privileged structure in medicinal chemistry, known to interact with various biological targets through hydrogen bonding, metal coordination, and hydrophobic interactions. nih.govmdpi.comnih.gov Modifications to this heterocycle, such as the introduction of substituents or its fusion into a larger system like benzimidazole, profoundly affect the pharmacological profile.

The nitrogen atoms in the imidazole ring are key to its biological function. mdpi.comnih.gov The N-1 nitrogen, where the benzyl group is attached, plays a role in orienting the molecule within a target's binding site. The N-3 nitrogen, with its basic lone pair of electrons, is a critical site for interaction, often coordinating with metal ions in enzymes or acting as a hydrogen bond acceptor. wikipedia.org The substitution on the carbon atoms (C-2, C-4, and C-5) of the imidazole ring can also modulate activity. For example, in a series of 1-benzyl-1H-imidazoles designed as aldosterone (B195564) synthase inhibitors, simultaneous substitution on the 5-position of the imidazole and the benzyl moiety led to complex SAR, suggesting that the flexibility of substituents at this position is a critical factor. acs.org

In broader studies of benzimidazole derivatives, which contain a fused imidazole ring, substitutions at various positions have been shown to be crucial. Modifications at the N-1, C-2, C-5, and C-6 positions of the benzimidazole scaffold significantly influence anti-inflammatory activity. nih.govnih.gov For instance, attaching different heterocyclic rings or functional groups to the imidazole core can enhance potency against specific targets, such as viruses or bacteria. nih.gov The introduction of a trifluoromethyl group, another form of halogenation, at the 2-position of a fluorinated benzimidazole was shown to yield the highest antifungal activity against C. albicans. nih.gov These findings underscore that even small changes to the imidazole heterocycle can lead to substantial shifts in biological effect, highlighting its importance in the SAR of the entire molecule.

The benzyl group in this compound acts as a linker, connecting the halogenated phenyl ring to the imidazole heterocycle. The nature of this linker—specifically its length, flexibility, and composition—is a key determinant of the molecule's ability to adopt the optimal conformation for binding to its biological target.

The methylene (B1212753) bridge (-CH2-) in the benzyl linker provides a degree of rotational freedom, allowing the phenyl and imidazole rings to orient themselves within a binding pocket. Studies on related structures emphasize the importance of this linker. In the design of EGFR inhibitors, for instance, a phenyl group linked to the C2 position of benzimidazole exhibited better activity than a simple aliphatic chain, and the presence of a double bond linker was also evaluated. ukm.my

Research on other classes of compounds, such as chloroaryloxyalkyl imidazole derivatives, has investigated the effect of varying the length of the alkyl chain (the linker) between a chlorophenoxy group and the imidazole ring. nih.gov The length of this linker (e.g., varying from two to five carbons) directly impacts the spatial relationship between the two terminal ring systems, which can be critical for aligning with interaction points in a receptor. While specific data on varying the linker in this compound is limited, general principles suggest that the single methylene unit provides a balance of rigidity and flexibility that is often optimal for potent activity in many inhibitor classes. acs.org

| Compound Class | Linker Variation | Impact on Potency | Reference |

|---|---|---|---|

| Chloroaryloxyalkyl imidazoles | Dibromoalkane linkers (n=2, 4, 5) | Linker length influenced bactericidal activity, with specific lengths being optimal. | nih.gov |

| Benzimidazole EGFR Inhibitors | Phenyl vs. Aliphatic chain at C2 | Phenyl group at the linker position showed better inhibitory activity. | ukm.my |

| 1-Benzyl-1H-imidazoles | Benzyl linker | The benzylimidazole moiety's conformation was critical for fitting into the active site of CYP11B2. | acs.org |

Correlations between Specific Structural Features and Pharmacological Profile

SAR analyses of benzimidazole derivatives reveal that the tendency and position of substituents are paramount in determining the pharmacological effect, such as anti-inflammatory activity. nih.govnih.gov For example, electron-withdrawing groups on the phenyl ring, like the chloro and fluoro groups in the title compound, are frequently associated with enhanced potency. nih.govmdpi.com This is often attributed to the modulation of the pKa of the imidazole nitrogen or the creation of favorable electrostatic interactions within the target binding site.

The substitution pattern on the benzimidazole nucleus itself has been linked to specific activities. Substitutions at the N-1 and C-2 positions are common strategies for tuning activity and selectivity. nih.gov For example, N-benzyl benzimidazoles have been explored as bradykinin (B550075) B1 receptor antagonists. nih.gov The nature of the substituent at the 2-position of the imidazole or benzimidazole ring is particularly critical; phenyl-substituted groups in this position often lead to improved pharmacological activity compared to unsubstituted analogues. researchgate.net The combination of a 3-chloro-2-fluoro substitution on the N-1 benzyl group with an optimal substituent at the C-2 position of the imidazole ring could therefore be a powerful strategy for developing highly potent and selective therapeutic agents.

Computational Approaches in SAR Elucidation (e.g., QSAR modeling, molecular docking for binding affinity predictions)

Computational chemistry has become an indispensable tool for understanding and predicting the SAR of complex molecules like this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide deep insights into how these compounds interact with their biological targets at a molecular level.

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.com For benzimidazole and imidazole derivatives, QSAR studies have successfully identified key molecular descriptors that govern their activity. These descriptors can be electronic (like HOMO/LUMO energies), steric (molecular volume), or hydrophobic (logP). nih.govmdpi.com A 3D-QSAR study on benzimidazole derivatives as 5-HT4 receptor antagonists found that steric and electrostatic fields were the most relevant descriptors for explaining binding affinities. acs.org Another QSAR analysis of chloroaryloxyalkyl imidazole derivatives identified HOMO energy, hydration energy, and the number of primary carbon atoms as critical parameters for antibacterial activity. nih.gov Such models allow researchers to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or enzyme). nih.govijpsr.com This method is widely used to elucidate the binding modes of imidazole and benzimidazole inhibitors. ukm.myacs.org Docking studies can reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, a docking study of 1-benzyl-1H-imidazole derivatives into the active site of aldosterone synthase (CYP11B2) provided hypotheses on their binding modes, guiding the design of more potent inhibitors. acs.orgacs.org Similarly, docking simulations of benzimidazole derivatives into the EGFR active site showed that sulfonyl substituents led to more stable complexes, with calculated binding energies correlating with inhibitory potential. ukm.my The binding energy is a key output of docking simulations, providing a numerical estimate of the binding affinity.

The table below presents examples of binding energies obtained from molecular docking studies of related benzimidazole derivatives against various protein targets.

| Compound Class | Protein Target | Example Compound | Calculated Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Benzimidazole Derivatives | Inactive ubiquitin thioesterase FAM105A | Derivative 1 | -7.34 | researchgate.net |

| 2-Phenylbenzimidazole | Protein Kinase (PDB: 2W96) | 2-Phenylbenzimidazole | -8.2 | nih.gov |

| Keto-benzimidazoles | EGFR (T790M mutant) | Compound 1c | -8.4 | ukm.my |

| 2-Phenyl benzimidazole | Cyclooxygenase (COX) (PDB: 1CX2) | 2-Phenyl benzimidazole | -7.1 | researchgate.net |

These computational approaches, by providing a rational basis for observed SAR, are crucial for the efficient design and optimization of novel this compound derivatives as potential therapeutic agents.

Future Perspectives and Advanced Research Directions for 1 3 Chloro 2 Fluorobenzyl Imidazole

Development of Novel and Efficient Synthetic Protocols

The synthesis of 1-(3-chloro-2-fluorobenzyl)imidazole, while not extensively detailed in current literature, can be approached through established methodologies for N-alkylation of imidazoles. The most direct and conventional approach involves the reaction of imidazole (B134444) with 3-chloro-2-fluorobenzyl halide (chloride or bromide) in the presence of a base. Future research could focus on optimizing this process for higher yields and purity, exploring various solvent systems and bases.

Microwave-assisted synthesis presents a significant avenue for developing more efficient protocols. nih.gov This technique has been shown to accelerate reaction times and improve yields for the synthesis of N-substituted benzimidazole (B57391) derivatives. nih.gov A comparative study of conventional heating versus microwave irradiation for the synthesis of this compound could establish a more resource- and time-efficient method.

Furthermore, "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition, offers a powerful strategy for creating more complex imidazole-containing structures. nih.gov While not directly applicable to the synthesis of the title compound itself, this methodology is crucial for the future development of its triazole-containing analogues, thereby expanding the chemical space for biological screening. nih.govmdpi.com

| Synthetic Method | Reactants | Key Features | Potential for Optimization |

| Conventional N-Alkylation | Imidazole, 3-chloro-2-fluorobenzyl halide, Base | Well-established, straightforward | Screening of bases, solvents, and temperature to improve yield and reduce reaction time. |

| Microwave-Assisted Synthesis | Imidazole, 3-chloro-2-fluorobenzyl halide, Base | Rapid heating, shorter reaction times, potentially higher yields | Optimization of microwave power, temperature, and reaction duration. nih.gov |